molecular formula C10H6N2OS B2428789 2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile CAS No. 327104-64-3

2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile

Cat. No. B2428789
CAS RN: 327104-64-3
M. Wt: 202.23
InChI Key: OOUQWCSFFLPIRX-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds that contain a benzene ring fused to a thiazole ring. These compounds are known for their high biological and pharmacological activity, which makes them of great interest for drug design .


Synthesis Analysis

The synthesis of benzothiazoles often involves the reactions of 2-amino- and 2-mercaptothiazole derivatives. These reactions provide a powerful tool for the design of a wide variety of aromatic azoles. The synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .


Molecular Structure Analysis

The molecular structure of benzothiazoles involves a bicyclic system with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur .


Chemical Reactions Analysis

The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, including “2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile”, have been synthesized and studied for their potential as anti-tubercular compounds . These compounds have shown promising results against M. tuberculosis . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Anticonvulsant Evaluation

Benzothiazol-2-yl hydrazones/acetohydrazones, which can be synthesized from “2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile”, have been evaluated for their anticonvulsant activity . The most active compound of the series was found to show significant protection at a dose of 100 mg/kg in mice . A computational study was carried out for calculation of pharmacophore pattern and prediction of pharmacokinetic properties .

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been used to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression . This methodology can be applied to benzothiazole derivatives, including “2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile”, to predict their biological activity based on their structure.

Thermolysis Studies

The thermolysis of benzothiazole derivatives, including “2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile”, has been studied . These studies can provide valuable information about the stability of these compounds under different conditions, which is crucial for their potential applications in various fields.

Safety and Hazards

The safety and hazards associated with benzothiazoles can vary depending on the specific compound. It’s always important to refer to the safety data sheet (SDS) for the specific compound for information on handling, storage, and disposal .

Future Directions

The field of benzothiazole research is continually evolving, with new synthesis methods and applications being developed. This includes the development of more efficient and environmentally friendly synthesis methods, as well as the exploration of new biological activities and potential therapeutic applications .

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS/c11-5-7(6-13)10-12-8-3-1-2-4-9(8)14-10/h1-4,6-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUQWCSFFLPIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(C=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile

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